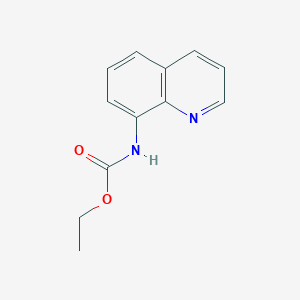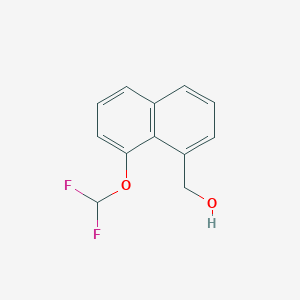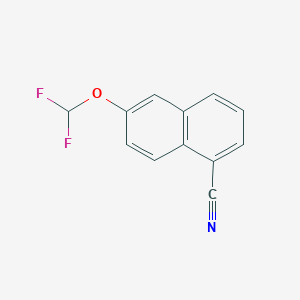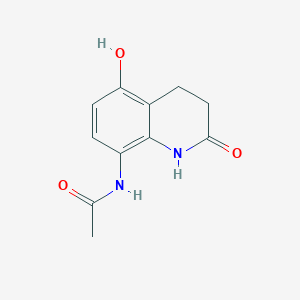
3-(3-Hydroxyquinoxalin-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid involves several steps. One common method includes the condensation of quinoxaline derivatives with acrylic acid under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
3-(3-Hydroxyquinoxalin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-(3-Hydroxyquinoxalin-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyquinoxalin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(3-Hydroxyquinoxalin-2-yl)acrylic acid can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share a similar core structure but may have different functional groups.
Acrylic acid derivatives: These compounds share a similar acrylic acid moiety but may have different substituents on the quinoxaline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(E)-3-(3-oxo-4H-quinoxalin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-6H,(H,13,16)(H,14,15)/b6-5+ |
InChI Key |
HMYGHKLPRIZCFM-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)












